2,2,4-Trimethylquinolin-6-one
Overview
Description
2,2,4-Trimethylquinolin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Measurement : The fluorescence intensity of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a derivative of 2,2,4-Trimethylquinolin-6-one, is proportional to its concentration. This property makes it useful for determining the concentration of TMQ in polymer additives and specific rubber samples (Moldovan et al., 2006).
Antitrypanosomal Activity : Certain derivatives, such as 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, show promising antitrypanosomal activity, potentially extending the lifespan in Trypanosoma brucei (T. b.) (Fotie et al., 2010).
Chemical Synthesis : Silver ions can effectively catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, resulting in the production of two C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines, demonstrating its utility in chemical synthesis (Fotie et al., 2012).
Toxicology and Bioaccumulation : High doses of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing, indicating reversible effects (Ioannou et al., 1987).
Antioxidant Properties : Hydroquin, a derivative, is a competitive and affordable antioxidant for protecting polyunsaturated fatty acids in fish meal, with a patent on its use being taken out (Koning, 2002).
Pharmacological Potential : 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride and its derivatives show promising antitrypanosomal properties (Reid et al., 2011).
Safety Evaluation : Antitrypanosomal dihydroquinolines exhibit minimal hepatotoxicity, mutagenicity, and methemoglobin-promoting effects, important for drug safety assessments (Werbovetz et al., 2014).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives often interact with various biological targets, including enzymes and receptors .
Mode of Action
2,2,4-Trimethylquinolin-6-one, also known as 2,2,4-Trimethyl-6 (2H)-quinolinone, is converted to the corresponding quinone-imine by interaction with peroxy radicals and also with oxygen and peroxides .
Biochemical Pathways
A related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), has been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in rats with rotenone-induced parkinson’s disease
Pharmacokinetics
Quinoline derivatives are known to have diverse pharmacokinetic properties, which can be modified through chemical alterations to improve therapeutic effects .
Result of Action
The related compound hthq has been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes triggered in parkinson’s disease
Properties
IUPAC Name |
2,2,4-trimethylquinolin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOWOWQYHLDQDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193693 | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4071-18-5 | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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